molecular formula C40H56ClN3O4S B1675086 Maralixibat chloride CAS No. 228113-66-4

Maralixibat chloride

货号 B1675086
CAS 编号: 228113-66-4
分子量: 710.4 g/mol
InChI 键: POMVPJBWDDJCMP-RUKDTIIFSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maralixibat chloride, sold under the brand name Livmarli, is a medication used to treat cholestatic pruritus in people with Alagille syndrome . It is an ileal bile acid transporter (IBAT) inhibitor . The most common side effects include diarrhea and abdominal pain .


Molecular Structure Analysis

Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . The IUPAC name for Maralixibat chloride is (4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride .


Physical And Chemical Properties Analysis

Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . More detailed physical and chemical properties were not found in the papers retrieved.

科学研究应用

Alagille Syndrome Treatment

Maralixibat chloride has been highlighted as a potential alternative to liver transplantation for children with Alagille syndrome, a genetic multisystem disorder. Studies have shown significant improvement in the quality of life for patients, marked by the cessation of itching, reduction in serum bile acids, and enhanced physical development within months of therapy. This establishes Maralixibat chloride as a critical component in managing symptoms associated with Alagille syndrome, reducing the necessity for liver transplantation in some cases (Degtyareva et al., 2023).

Impact on Children with Cholestasis

The long-term administration of Maralixibat chloride in children with cholestasis secondary to Alagille syndrome has demonstrated statistically and clinically significant improvements in pruritus and quality of life. This outcome suggests that Maralixibat chloride effectively reduces the severity of cholestasis and its associated symptoms, offering a therapeutic benefit for children suffering from this condition (Shneider et al., 2022).

Pruritus Treatment in Primary Biliary Cholangitis

In the treatment of itching associated with Primary Biliary Cholangitis (PBC), Maralixibat chloride has been evaluated for its efficacy and safety. Although the reduction in pruritus did not significantly differ from the placebo in a specific study, it suggests a direction for further research into optimizing the therapeutic strategy and understanding the placebo effect in pruritus treatment (Mayo et al., 2019).

安全和危害

Maralixibat chloride was generally safe and well tolerated throughout clinical trials . The most frequent adverse events were gastrointestinal related, with diarrhea being the most common . Most adverse events were self-limiting in nature and mild-to-moderate in severity .

未来方向

Maralixibat chloride represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome . It is also under regulatory review for Alagille syndrome in Europe, and clinical development for cholestatic liver disorders including Alagille syndrome in patients under 1 year of age, progressive familial intrahepatic cholestasis (PFIC) and biliary atresia is continuing in several other countries .

属性

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337104
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maralixibat chloride

CAS RN

228113-66-4
Record name Maralixibat chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARALIXIBAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maralixibat chloride
Reactant of Route 2
Maralixibat chloride
Reactant of Route 3
Maralixibat chloride
Reactant of Route 4
Maralixibat chloride
Reactant of Route 5
Maralixibat chloride
Reactant of Route 6
Maralixibat chloride

Citations

For This Compound
27
Citations
KM Loomes, RH Squires, D Kelly… - Hepatology …, 2022 - Wiley Online Library
… of an initial maralixibat dose escalation period, followed by a long-term stable dosing period (up to maralixibat 266 μg/kg given orally, once daily [equivalent to maralixibat chloride 280 …
Number of citations: 19 aasldpubs.onlinelibrary.wiley.com
E Gonzales, W Hardikar, M Stormon, A Baker, L Hierro… - The Lancet, 2021 - thelancet.com
… *Equivalent to maralixibat chloride 400 μg/kg. †Included a 6-week dose escalation period … Twice per day dosing (started after week 100) was equivalent to maralixibat chloride 800 μg/…
Number of citations: 85 www.thelancet.com
M Chloride - AM J HEALTH-SYST PHARM, 2022 - academic.oup.com
… in patients treated with maralixibat chloride. Three patients (3%) … of maralixibat chloride or interrupting maralixibat chloride … Consider interrupting maralixibat chloride dosing if a patient …
Number of citations: 2 academic.oup.com
M Shirley - Drugs, 2022 - Springer
… Chemical structure of maralixibat chloride … Alternative names Maralixibat chloride; Livmarli™; CAN 108; lopixibat; lopixibat chloride; … WHO ATC code A05A-X04 (maralixibat chloride) …
Number of citations: 25 link.springer.com
CL Bowlus, B Eksteen, AC Cheung… - Hepatology …, 2023 - ncbi.nlm.nih.gov
… Maralixibat chloride (formerly SHP625 and LUM001) is a potent, selective, and minimally absorbed inhibitor of IBAT.12–14 Interruption of BA recirculation with an IBAT inhibitor reduces …
Number of citations: 1 www.ncbi.nlm.nih.gov
MJ Mayo, PJ Pockros, D Jones… - Hepatology …, 2019 - Wiley Online Library
… Maralixibat chloride (SHP625; formerly LUM001 or lopixibat) is a potent, apical, sodium-dependent, bile acid transporter competitive inhibitor (here on referred to as an ileal bile acid …
Number of citations: 60 aasldpubs.onlinelibrary.wiley.com
E Gonzales, W Hardikar, M Stormon, A Baker, L Hierro… - 2021 - papers.ssrn.com
… aEquivalent to maralixibat chloride 400 μg/kg; bincluded a 6-week dose escalation period … ctwice daily dosing (started after Week 100) was equivalent to maralixibat chloride 800 μg/kg. …
Number of citations: 2 papers.ssrn.com
ATC New - search.proquest.com
… , Y, conjugated A10BX15 imeglimin N02CC08 lasmiditan N05CM21 lemborexant C08CA17 levamlodipine A16AX20 lonafarnib N05AD10 lumateperone A05AX04 maralixibat chloride …
Number of citations: 2 search.proquest.com
X Zhao, W Zhang, P Vig, C Kostrub, KDR Setchell - Metabolites, 2022 - mdpi.com
… were children (1–18 years of age) with genetically confirmed BSEP deficiency (biallelic ABCB11 mutations) treated with MRX (266 μg/kg/day initially [equivalent to maralixibat chloride …
Number of citations: 3 www.mdpi.com
D Serrano, M Gauthier, M Harrington, L Acevedo - pbc-society.ca
• Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC) are pediatric cholestatic liver diseases that commonly present with intractable pruritus (itchiness) in …
Number of citations: 0 pbc-society.ca

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。